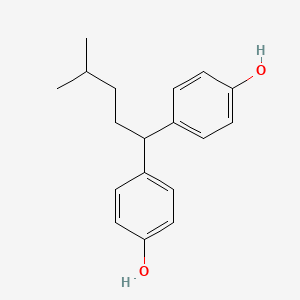
4,4'-(4-Methylpentane-1,1-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4-Methylpentane-1,1-diyl)diphenol is a chemical compound with the molecular formula C18H22O2. It is a type of bisphenol, which is a group of chemical compounds with two hydroxyphenyl functionalities. This compound is known for its applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Methylpentane-1,1-diyl)diphenol typically involves the reaction of phenol with 4-methylpentan-2-one in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(4-Methylpentane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(4-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
4,4’-(4-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance plastics and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-(4-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets, including enzymes and receptors. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The pathways involved include binding to estrogen receptors and altering gene expression, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): Similar structure but with different substituents on the central carbon atom.
Bisphenol S (BPS): Contains sulfone groups instead of the methylpentane moiety.
Bisphenol F (BPF): Has a different alkyl chain connecting the phenyl rings.
Uniqueness
4,4’-(4-Methylpentane-1,1-diyl)diphenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other bisphenols may not perform as effectively.
Propriétés
| 90729-99-0 | |
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-4-methylpentyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-13(2)3-12-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,18-20H,3,12H2,1-2H3 |
Clé InChI |
RVGOVXZCFLRAQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







